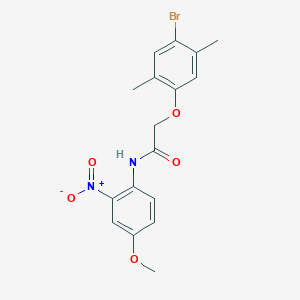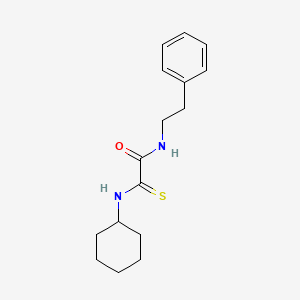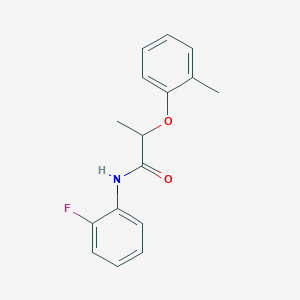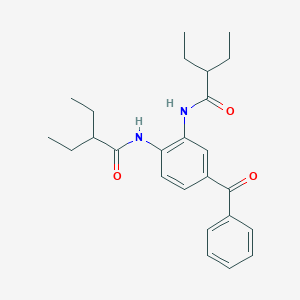![molecular formula C23H22BrN3O3 B4208180 Ethyl 4-{[2-(4-bromophenyl)-4-quinolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B4208180.png)
Ethyl 4-{[2-(4-bromophenyl)-4-quinolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate
Overview
Description
Ethyl 4-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate is a complex organic compound that features a quinoline core, a bromophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-{[2-(4-bromophenyl)-4-quinolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated quinoline in the presence of a palladium catalyst.
Formation of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a piperazine derivative reacts with an appropriate electrophile.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the bromophenyl and quinoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Palladium catalysts are often used in coupling reactions, while nucleophilic substitution may involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dehalogenated derivatives.
Scientific Research Applications
Ethyl 4-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological and oncological pathways.
Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of Ethyl 4-{[2-(4-bromophenyl)-4-quinolyl]carbonyl}tetrahydro-1(2H)-pyrazinecarboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, while the bromophenyl group can participate in π-π stacking interactions. The piperazine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
- Ethyl 4-{[2-(4-fluorophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
- Ethyl 4-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate
Uniqueness
Ethyl 4-{[2-(4-bromophenyl)-4-quinolinyl]carbonyl}-1-piperazinecarboxylate is unique due to the presence of the bromine atom, which can significantly influence its electronic properties and reactivity. This makes it distinct from its chloro, fluoro, and methyl analogs, which may have different pharmacokinetic and pharmacodynamic profiles.
Properties
IUPAC Name |
ethyl 4-[2-(4-bromophenyl)quinoline-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c1-2-30-23(29)27-13-11-26(12-14-27)22(28)19-15-21(16-7-9-17(24)10-8-16)25-20-6-4-3-5-18(19)20/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAMKLVCXLHZNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(morpholin-4-yl)-3-nitro-N-{[1-(tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamothioyl}benzamide](/img/structure/B4208116.png)

![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4208126.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4208131.png)
![N-[2-[1-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]piperidin-4-yl]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B4208139.png)
![N-[1-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B4208157.png)
![dimethyl 5-({[(3,5-dichloro-2-methoxybenzoyl)amino]carbonothioyl}amino)isophthalate](/img/structure/B4208162.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-5-(3,4-dichlorophenyl)-2-furamide](/img/structure/B4208165.png)


![2-methyl-N-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonothioyl)benzamide](/img/structure/B4208187.png)
![N-isopropyl-1'-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4208194.png)
![1-[3-(2,6-Dimethoxyphenoxy)propylamino]propan-2-ol;oxalic acid](/img/structure/B4208196.png)
